Desmethyl 2N-Nitroso Mirtazapine-d6
Description
Properties
Molecular Formula |
C₁₆H₁₀D₆N₄O |
|---|---|
Molecular Weight |
286.36 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarities
Desmethyl 2N-Nitroso Mirtazapine-d6 shares core features with other N-nitroso desmethyl derivatives:
Key Differences and Analytical Relevance
Analytical Performance and Regulatory Considerations
- Detection Limits : LC-MS methods using deuterated standards (e.g., this compound) achieve limits of quantification (LOQ) as low as 5 ng/mL in human plasma, ensuring sensitivity for trace impurity analysis .
- Synthesis : Custom synthesis by specialized manufacturers (e.g., Synchemia, Molsyns) involves nitrosation of desmethyl precursors under acidic conditions, followed by deuterium labeling .
Q & A
Q. What are the critical handling and storage protocols for Desmethyl 2N-Nitroso Mirtazapine-d6 to ensure stability?
- Methodological Answer : this compound must be stored at 0–6°C to prevent degradation, as indicated by its classification under hazardous storage codes (e.g., "危" for hazardous and "冷" for refrigeration requirements). Isotopically labeled nitroso compounds are sensitive to light and temperature; thus, amber vials and inert atmospheres (e.g., nitrogen) are recommended. Handling requires personal protective equipment (PPE) due to its nitrosamine classification, which is associated with carcinogenic potential .
Q. How does deuterium labeling in this compound influence its molecular properties and analytical detection?
- Methodological Answer : The incorporation of six deuterium atoms (d6) increases the molecular weight by ~6 atomic mass units compared to the non-deuterated form. For example, N-Nitrosodimethylamine-d6 has a molecular weight of 80.11 g/mol vs. 74.08 g/mol for its non-deuterated counterpart. This isotopic labeling aids in distinguishing the compound from endogenous metabolites during LC-MS/MS analysis, reducing background interference. Deuterated standards are essential for quantitative studies using isotope dilution mass spectrometry (IDMS) .
Advanced Research Questions
Q. What LC-MS/MS fragmentation techniques (CID vs. UVPD) are optimal for structural elucidation of this compound in biological matrices?
- Methodological Answer :
- Collision-Induced Dissociation (CID) : Generates predictable fragments (e.g., m/z 202 or 189 in related desmethyl metabolites) but may lack specificity in complex matrices.
- Ultraviolet Photodissociation (UVPD) : Produces unique fragments (e.g., m/z 366 or 322 in desmethyl bosentan) via photoexcitation of conjugated π-bonds, enhancing structural confirmation.
- Combined CID/UVPD : Sequential application improves sensitivity and specificity. For example, CID fragments precursor ions first, while UVPD further dissociates residual ions, enabling dual confirmation in human plasma at low concentrations (e.g., LOQ = 0.5 ng/mL) .
Q. How should researchers validate an analytical method for quantifying this compound in biological samples?
- Methodological Answer : Validation parameters must include:
- Linearity : Calibration curves (e.g., 5–500 ng/mL) with R² > 0.98.
- Accuracy/Precision : Intra-/inter-day accuracy (85–115%) and precision (CV < 15%) across QC levels (LQC, MQC, HQC).
- Limit of Quantification (LOQ) : Signal-to-noise ratio ≥10 at the lowest detectable concentration.
- Matrix Effects : Assess ion suppression/enhancement using post-column infusion.
Example: A validated LC-MS/MS method for desmethyl bosentan achieved 94–106% accuracy and <12% CV using CID/UVPD .
Q. How can discrepancies in fragmentation patterns (CID vs. UVPD) be resolved during structural analysis of this compound?
- Methodological Answer :
- Step 1 : Compare fragment libraries from both techniques. UVPD often reveals unique low-abundance ions (e.g., m/z 366 in desmethyl bosentan) missed by CID.
- Step 2 : Use complementary techniques like high-resolution mass spectrometry (HRMS) to assign exact masses to ambiguous fragments.
- Step 3 : Cross-validate with synthetic standards or stable isotope-labeled analogs to confirm fragment origins. Discrepancies may arise from differences in energy deposition (e.g., UVPD’s 266 nm laser vs. CID’s collision energy) .
Q. What regulatory guidelines apply to using this compound as a reference standard in pharmaceutical impurity testing?
- Methodological Answer :
- FDA/EMA Compliance : The compound must meet ICH Q3B(R2) guidelines for nitrosamine impurities (Acceptable Intake = 96 ng/day).
- Documentation : Provide a Certificate of Analysis (CoA) with ≥95% purity, NMR, HRMS, and HPLC chromatograms.
- Traceability : Cross-reference pharmacopeial standards (e.g., USP/EP) if available. Custom-synthesized standards require full characterization (e.g., ¹H/¹³C NMR, IR) for ANDA/NDA submissions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
